REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:7]([O:9][C:10](=[O:11])[C:5]=12)=O)([O-:3])=[O:2].[NH2:15][C:16]1[CH:17]=[C:18]([CH:22]=[CH:23][CH:24]=1)[C:19]([OH:21])=[O:20]>>[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:7]([N:15]([C:16]3[CH:24]=[CH:23][CH:22]=[C:18]([C:19]([OH:21])=[O:20])[CH:17]=3)[C:10](=[O:11])[C:5]=12)=[O:9])([O-:3])=[O:2]
|
Name
|
|
Quantity
|
0.79 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C(C(=O)OC2=O)=CC=C1
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)O)C=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Concentration of the solution under vacuum by rotary evaporator and crystallisation of the product from EtOH/H2O
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C2C(C(=O)N(C2=O)C2=CC(=CC=C2)C(=O)O)=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.23 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |